N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide

Description

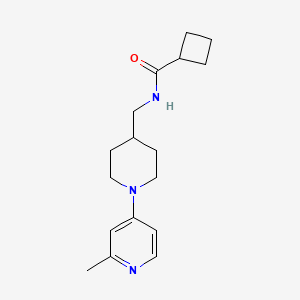

N-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is a synthetic compound featuring a cyclobutanecarboxamide moiety linked via a methylene bridge to a piperidin-4-yl core. The piperidine nitrogen is substituted with a 2-methylpyridin-4-yl group. This structure diverges from classical opioid frameworks, such as fentanyl analogs, by replacing the traditional 4-anilidopiperidine motif with a cyclobutane carboxamide and a pyridine-based substituent.

Properties

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-13-11-16(5-8-18-13)20-9-6-14(7-10-20)12-19-17(21)15-3-2-4-15/h5,8,11,14-15H,2-4,6-7,9-10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJIJGLRJVBXFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from pyridine derivatives. The 2-methylpyridin-4-yl group is introduced via alkylation or acylation reactions.

Cyclobutanecarboxamide Formation: The cyclobutanecarboxamide core is prepared through cyclization reactions involving suitable precursors such as cyclobutanecarboxylic acid or its derivatives.

Coupling Reaction: The final step involves coupling the piperidine intermediate with the cyclobutanecarboxamide core using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the piperidine or pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity through binding interactions. The pathways involved often relate to signal transduction, neurotransmission, or metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The compound’s unique features include:

- 2-Methylpyridin-4-yl substituent : Replaces the phenethyl or phenyl groups seen in fentanyl derivatives, introducing polar and hydrogen-bonding capabilities.

- Amide linkage position: The carboxamide is attached to the piperidine’s methylene bridge rather than directly to the nitrogen, disrupting the canonical 4-anilidopiperidine opioid pharmacophore.

Pharmacological Implications

Receptor Binding Affinity

- μ-Opioid Receptor (MOR) Affinity : Classical fentanyl analogs (e.g., cyclopropylfentanyl) exhibit high MOR affinity due to lipophilic aryl groups and optimal steric bulk. The 2-methylpyridin-4-yl group in the target compound may reduce MOR binding due to increased polarity, while the cyclobutane ring could enhance stability but reduce penetration across the blood-brain barrier .

- Selectivity: Pyridine substituents may shift selectivity toward non-opioid targets (e.g., sigma receptors), a phenomenon observed in structurally divergent analogs like metonitazene (a non-fentanyl opioid with benzimidazole core) .

Table 1: Structural and Pharmacological Comparison

Metabolic Stability

Toxicity Risks

- Respiratory Depression : While unconfirmed for the target compound, fentanyl analogs like cyclopropylfentanyl carry high risks of respiratory depression due to potent MOR activation. The structural divergence here may mitigate this risk .

- Off-Target Effects : Pyridine-containing compounds often exhibit affinity for nicotinic acetylcholine receptors or ion channels, raising concerns for cardiotoxicity or seizures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.